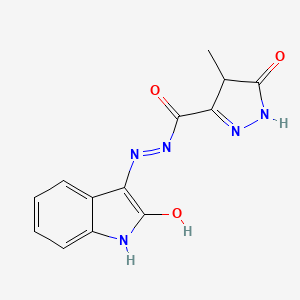![molecular formula C19H17BrN2O4 B5117723 N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine, also known as BMAA, is a non-proteinogenic amino acid that has been found to be present in various natural sources, including cyanobacteria and certain species of plants. BMAA has gained significant attention in recent years due to its potential role in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has been found to act as a potent excitotoxin, causing overstimulation of neurons and subsequent cell death. It has also been shown to disrupt the normal functioning of astrocytes, which play a crucial role in maintaining the health of neurons.
Biochemical and Physiological Effects
In addition to its neurotoxic effects, N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has also been found to have a range of biochemical and physiological effects. These include the inhibition of protein synthesis, the disruption of the cytoskeleton, and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has several advantages as a research tool, including its ability to induce neurodegeneration in vitro and in vivo, and its potential as a biomarker for exposure to cyanobacteria. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine. These include further investigation into its role in the development of neurodegenerative diseases, the development of new methods for detecting and quantifying N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine in environmental samples, and the exploration of potential therapeutic interventions to mitigate its neurotoxic effects.
In conclusion, N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential role in the development of neurodegenerative diseases. Its neurotoxic effects have been extensively studied, and there are several potential future directions for research on this compound. However, its potential toxicity and the need for careful handling and disposal should be taken into consideration when conducting experiments with N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine.
Synthesemethoden
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine can be synthesized through a variety of methods, including the reaction of L-serine with acrylonitrile and subsequent hydrolysis, or the reaction of 2-amino-3-(4-bromophenyl)acrylic acid with glycine. However, the most common method involves the reaction of L-glutamine with 4-bromoaniline and acryloyl chloride, followed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has been the subject of extensive scientific research, particularly in the field of neurotoxicology. Studies have shown that N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine can induce oxidative stress, mitochondrial dysfunction, and neuroinflammation, which may contribute to the development of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-12-2-6-14(7-3-12)18(25)22-16(19(26)21-11-17(23)24)10-13-4-8-15(20)9-5-13/h2-10H,11H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMHBNGQMRRHQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5117645.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5117650.png)
![5-{[(4-methoxybenzyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117652.png)
![2-{4-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5117658.png)

![methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)
![3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)

![2-methyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B5117696.png)
![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)
![N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5117707.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![4-methyl-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5117720.png)
![3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)